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molecular formula C12H20N2O2 B8745244 tert-Butyl trans-3-cyanocyclohexylcarbamate

tert-Butyl trans-3-cyanocyclohexylcarbamate

Cat. No. B8745244
M. Wt: 224.30 g/mol
InChI Key: KODINHTWTSHDJW-UHFFFAOYSA-N
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Patent
US08461328B2

Procedure details

(3-Cyano-cyclohexyl)-carbamic acid tert-butyl ester (0.74 g, 3.30 mmol) was dissolved in TFA/DCM and stirred for 1 hr. The solvent was evaporated to give 3-amino-cyclohexanecarbonitrile as a brown solid. The crude material was used without further purification. LCMS (Method H, ESI): RT=0.35 min, m+H=125.0.
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH:10]([C:14]#[N:15])[CH2:9]1)(C)(C)C>C(O)(C(F)(F)F)=O.C(Cl)Cl>[NH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH:10]([C:14]#[N:15])[CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.74 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CC(CCC1)C#N)=O
Name
TFA DCM
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1CC(CCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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